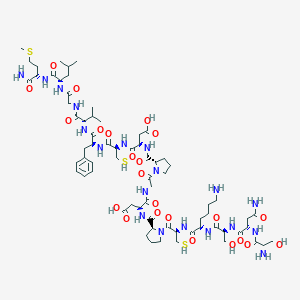
2-chloro-N-(2,3-dimethylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide involves specific chemical reactions and conditions tailored to produce this compound with high purity. Studies have detailed synthesis methods involving the reaction of appropriate precursors under controlled conditions to yield the desired acetamide derivatives (Gowda et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,3-dimethylphenyl)acetamide has been determined through techniques such as X-ray crystallography, revealing specific bond angles, lengths, and conformational details. The N—H bond conformation and intermolecular hydrogen bonding play a significant role in the crystal packing and stability of the compound (Gowda et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. The acetamide moiety and the chloro and methyl substituents on the aromatic ring influence its reactivity towards nucleophilic and electrophilic agents. The presence of the N—H bond and the chlorine atom allows for specific interactions and reactions to occur, leading to the formation of chains through N—H⋯O and C—H⋯O hydrogen bonding (Gowda et al., 2007).
Wissenschaftliche Forschungsanwendungen
Syn conformation and hydrogen bonding : This compound exhibits a syn conformation to the 2- and 3-methyl substituents in the aromatic ring, similar to related compounds, and is linked into chains through N-HO and C-HO hydrogen bonding, as studied by Gowda et al. (2007) in "2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide" (Gowda et al., 2007).
Herbicide applications : Chloroacetamides like alachlor and metazachlor inhibit fatty acid synthesis in green algae, making them effective as herbicides for controlling weeds in various crops, as described by Weisshaar and Böger in "Chloroacetamide Inhibition of Fatty Acid Synthesis in the Green Alga Scenedesmus Acutus" (Weisshaar & Böger, 1989).
Unique crystal structures : Saravanan et al. (2016) explored the unique crystal structure of a related acetamide, with a chlorophenyl ring oriented at a specific angle to the thiazole ring, in their study "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" (Saravanan et al., 2016).
Potential as pesticides : N-derivatives of related chloroacetamides show potential as pesticides, with their chemical structures explored through X-ray powder diffraction, as found in the study "New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides" by Olszewska et al. (2011) (Olszewska et al., 2011).
Pharmaceutical applications : The synthesis process of T2288, involving N-chloroacetyl-2,6-xylidine, demonstrates its potential in pharmaceutical applications, as detailed in "Synthesis of T2288: From Bench Synthesis to Pilot Production" by Guillaume et al. (2003) (Guillaume et al., 2003).
Safety And Hazards
“2-chloro-N-(2,3-dimethylphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXPAYVQIXNSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304597 | |
| Record name | 2-chloro-N-(2,3-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethylphenyl)acetamide | |
CAS RN |
2564-07-0 | |
| Record name | 2564-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2,3-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)






![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)


